3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-5,6-dimethylpyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The indole moiety is known to undergo electrophilic substitution reactions .Scientific Research Applications
- Summary : Pyrimidines display a range of pharmacological effects including anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods : Various methods for the synthesis of pyrimidines are described .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
- Summary : Pyrido[1,2-a]pyrimidin-4-ones have been used in electrochemically driven external oxidant-free strategies .
- Methods : Various structurally diverse seleno-substituted N-heterocycles were obtained in moderate to excellent yields .
- Results : Through radical trapping experiments, GC-MS analysis and cyclic voltammetry study, a plausible mechanism for this selenylation was proposed .
- Summary : Pyrimidines have been used as suitable starting materials for the synthesis of novel scaffolds that are parent to DNA bases and derivatives, thus targeting compounds with relevant biological and pharmacological properties .
- Methods : Trihalomethyl-substituted pyrimidines have been used as caspase inhibitors, hepatitis C inhibitors, and antiplasmodials .
- Results : These compounds have shown promising results in inhibiting the growth of cancer cells .
- Summary : The pyrimidin-4-one is widely used as an inhibitor of the enzyme reverse transcriptase to develop anti-HIV drugs .
- Methods : Various pyrimidin-4-ones have been obtained by many groups .
- Results : Drugs developed using pyrimidin-4-ones have shown significant results in inhibiting HIV .
- Summary : Pyrimidin-4-ones have also been used in the development of anti-schizophrenia drugs .
- Methods : The development of these drugs involves the synthesis of various pyrimidin-4-ones .
- Results : These drugs have shown promising results in the treatment of schizophrenia .
Anti-Inflammatory Applications
Electro-Oxidative Applications
Antitumor Applications
Anti-HIV Applications
Anti-Schizophrenia Applications
Endothelial Cell Dysfunction Inhibitor Applications
properties
IUPAC Name |
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-5,6-dimethylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-13-11-14(2)26(23-13)21-22-16(4)15(3)20(28)25(21)12-19(27)24-10-9-17-7-5-6-8-18(17)24/h5-8,11H,9-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKKWTLIZBZCHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)N3CCC4=CC=CC=C43)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-5,6-dimethylpyrimidin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.